Formazan

説明

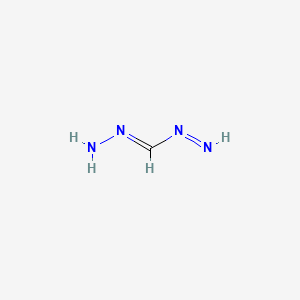

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N'-amino-N-iminomethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N4/c2-4-1-5-3/h1-2H,3H2/b4-2?,5-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGAPWLDMVPYIA-HIDZBRGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NN)N=N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=N/N)\N=N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

72.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504-65-4 | |

| Record name | Formazan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Formazan: A Comprehensive Technical Guide to its Chemical Properties and Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formazans are a class of intensely colored compounds that are the product of the reduction of tetrazolium salts. This reduction is a key principle in numerous colorimetric assays widely used in biological and pharmacological research to assess cell viability, proliferation, and cytotoxicity. The formation of a colored formazan provides a robust and quantifiable readout that is central to drug discovery and development. This technical guide provides an in-depth exploration of the chemical properties of formazans, detailed experimental protocols for their generation and measurement, and the underlying principles of their application in scientific research.

Core Concepts: From Tetrazolium Salts to this compound

The fundamental reaction underlying the use of formazans in cellular assays is the reduction of a water-soluble, typically colorless or pale-colored tetrazolium salt into a deeply colored, often water-insoluble this compound. This conversion is catalyzed by cellular enzymes, primarily NAD(P)H-dependent oxidoreductases, within metabolically active cells.[1] The amount of this compound produced is directly proportional to the number of viable cells, providing a quantitative measure of cell health.

The general chemical transformation can be visualized as the opening of the tetrazolium ring to form the characteristic this compound structure.

Caption: General reaction scheme for the reduction of a tetrazolium salt to a colored this compound product by cellular reductases.

Chemical Properties of Common Formazans

The chemical and physical properties of formazans vary depending on the specific parent tetrazolium salt. These properties, particularly solubility and spectral characteristics, are critical for the design and execution of cellular assays. The most commonly used formazans in research are derived from MTT, XTT, MTS, WST-1, and WST-8 tetrazolium salts.

| This compound Derivative | Parent Tetrazolium Salt | Color of this compound | Solubility of this compound | Recommended Solubilizing Agent | Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) in Recommended Solvent |

| MTT this compound | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | Purple/Blue | Water-insoluble | DMSO, Acidified Isopropanol, SDS | ~570 nm | 18,100 M⁻¹cm⁻¹ (in Dimethylformamide)[2] |

| XTT this compound | 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide | Orange | Water-soluble | Aqueous solution | ~450 - 490 nm[3][4] | Not widely reported |

| MTS this compound | 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium | Purple | Water-soluble | Aqueous solution | ~490 nm[5][6] | Not widely reported |

| WST-1 this compound | 4-[3-(4-iodophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate | Orange/Red | Water-soluble | Aqueous solution | ~440 nm[7] | Not widely reported |

| WST-8 this compound | 2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt | Orange | Water-soluble | Aqueous solution | ~460 nm[8][9] | Not widely reported |

Key Experimental Protocols

The following sections provide detailed methodologies for the most common this compound-based cell viability assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used method for assessing cell viability and proliferation. It relies on the reduction of the yellow, water-soluble MTT to a purple, water-insoluble this compound by mitochondrial dehydrogenases of living cells.

Workflow:

Caption: A typical experimental workflow for an MTT cell viability assay.

Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with the desired concentrations of the test compound and incubate for the appropriate duration.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution in serum-free medium to a final working concentration of 0.5 mg/mL. Remove the culture medium from the wells and add 100 µL of the MTT working solution to each well.[10]

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2. During this time, viable cells will reduce the MTT to purple this compound crystals.

-

Solubilization: Carefully remove the MTT solution from each well. Add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the this compound crystals.

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the this compound. Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay offers an advantage over the MTT assay as the resulting this compound is water-soluble, eliminating the need for a solubilization step.[11] This simplifies the protocol and allows for kinetic measurements.

Detailed Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

XTT Reagent Preparation: The XTT reagent is typically supplied with an electron coupling reagent. Immediately before use, mix the XTT solution with the electron coupling reagent according to the manufacturer's instructions. A common protocol involves adding 1 mL of the electron coupling reagent to 6 mL of the XTT reagent.[12]

-

XTT Addition: Add 50-70 µL of the freshly prepared XTT working solution to each well.[3][12]

-

Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance of the orange this compound product at a wavelength between 450 and 500 nm.[3] A reference wavelength of 660 nm is often used to correct for background absorbance.[12]

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

Similar to the XTT assay, the MTS assay produces a water-soluble this compound, simplifying the experimental procedure.[6]

Detailed Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

MTS Reagent Addition: The MTS reagent is usually provided as a ready-to-use solution, often containing an electron coupling agent like phenazine methosulfate (PES). Add 10-20 µL of the MTS solution directly to each well containing 100 µL of culture medium.[5][6]

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance of the purple this compound at a wavelength of approximately 490 nm.[5][6]

WST-1 (4-[3-(4-iodophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate) Assay

The WST-1 assay is another convenient method that produces a water-soluble this compound, allowing for direct measurement without a solubilization step.

Detailed Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

WST-1 Reagent Addition: Add 10 µL of the WST-1 reagent to each well containing 100 µL of culture medium.[7][13]

-

Incubation: Incubate the plate for 0.5-4 hours at 37°C.

-

Absorbance Measurement: Gently shake the plate for 1 minute. Measure the absorbance of the orange/red this compound at a wavelength between 420 and 480 nm (maximum absorbance is around 440 nm).[7] A reference wavelength above 600 nm can be used.[7]

WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) Assay

The WST-8 assay is known for its high sensitivity and the production of a highly water-soluble this compound.[8]

Detailed Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

WST-8 Reagent Addition: Add 10 µL of the WST-8 solution to each well containing 100 µL of culture medium.[9][14]

-

Incubation: Incubate the plate for 1-4 hours at 37°C.[15]

-

Absorbance Measurement: Measure the absorbance of the orange this compound at a wavelength of approximately 460 nm.[8][15]

Conclusion

Formazans are indispensable tools in modern biological and pharmacological research. Their formation through the reduction of tetrazolium salts by viable cells provides a simple, robust, and quantifiable method for assessing cellular health and metabolic activity. The choice of a specific this compound-based assay depends on factors such as the cell type, experimental goals, and desired sensitivity. This guide provides the foundational knowledge and detailed protocols necessary for the effective implementation of these powerful techniques in a research setting.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. merckmillipore.com [merckmillipore.com]

- 4. home.sandiego.edu [home.sandiego.edu]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. cohesionbio.com [cohesionbio.com]

- 7. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]

- 8. WST-8 Assay Kit (Cell Proliferation) (ab65475) | Abcam [abcam.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 12. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. himedialabs.com [himedialabs.com]

- 15. Cell Counting Kit 8 / CCK-8 Assay / WST-8 Assay (ab228554) | Abcam [abcam.com]

formazan dye structure and synthesis

An In-depth Technical Guide to Formazan Dyes: Structure, Synthesis, and Core Applications

Introduction

This compound dyes are a class of intensely colored compounds that have become indispensable in various scientific fields, particularly in cell biology, toxicology, and drug development.[1] Characterized by a unique [-N=N-C(R)=N-NH-] backbone, they are the chromogenic products resulting from the reduction of tetrazolium salts.[1][2] This redox relationship is the foundation of their most widespread application: the colorimetric measurement of cellular metabolic activity.[3] In these assays, ubiquitous cellular enzymes like dehydrogenases in viable cells reduce a colorless or pale yellow tetrazolium salt into a deeply colored, often insoluble this compound product.[1][4] The amount of this compound produced is directly proportional to the number of metabolically active cells, providing a robust method for assessing cell viability and cytotoxicity.[3] This guide provides a detailed exploration of the core structure, synthesis, and key quantitative properties of this compound dyes for researchers, scientists, and professionals in drug development.

The fundamental structure of this compound was first elucidated in 1892.[1] These compounds are formally derivatives of the parent compound this compound (H₂NN=CHN=NH), which is unknown in its free form.[1] Their deep coloration and versatile redox chemistry are derived from the conjugated π-system along their nitrogen-rich backbone.[1][5]

General Structure and Isomerism

Formazans possess significant tautomeric and conformational flexibility. The two alternating double bonds in the core structure allow for four potential isomeric forms: syn, s-cis; syn, s-trans; anti, s-cis; and anti, s-trans.[1] Furthermore, 1,5-disubstituted formazans can exist as two distinct tautomers. Deprotonation of the N-H group results in an anion that is highly stabilized by resonance.[1]

The trans-syn configuration is often the most stable as it allows for the formation of an intramolecular hydrogen bond, creating a pseudo-six-membered ring.[5] This chelate structure is characteristic of the red-colored formazans, whereas yellow forms typically lack this hydrogen bridge.[6]

Caption: General structure and tautomerism in 1,5-disubstituted formazans.

The Tetrazolium-Formazan Redox System

Formazans and tetrazolium salts exist as a reversible redox couple.[6] The oxidation of a this compound dye, using agents such as mercuric oxide or N-bromosuccinimide, breaks the intramolecular hydrogen bond and leads to ring closure, forming a colorless, water-soluble tetrazolium salt.[1] Conversely, the reduction of a tetrazolium salt cleaves the tetrazole ring to generate the highly colored, often water-insoluble this compound.[1][3] This transformation is the critical principle behind cell viability assays.

Caption: The reversible redox relationship between tetrazolium salts and this compound dyes.

Synthesis of this compound Dyes

This compound dyes can be synthesized through various chemical routes or, more commonly in biological applications, generated in situ via the reduction of their tetrazolium salt precursors.

Synthesis via Reduction of Tetrazolium Salts

This is the most prevalent method in biological and toxicological studies. While it is not a primary method for preparative chemical synthesis, it is the fundamental reaction in assays like the MTT, XTT, and MTS assays.[1] In these applications, cellular enzymes, particularly mitochondrial dehydrogenases, utilize NADH or NADPH to reduce the tetrazolium salt to its corresponding this compound.[1][3] This process only occurs in metabolically active cells, making the amount of this compound a direct indicator of cell viability.[4]

Synthesis from Hydrazones and Diazonium Salts

A classic and widely used method for the chemical synthesis of formazans involves the coupling of an aldehyde hydrazone with a diazonium salt.[1][6] The general workflow involves two main precursor preparations:

-

Preparation of the Hydrazone: An aldehyde (e.g., benzaldehyde) is reacted with a hydrazine (e.g., phenylhydrazine) to form the corresponding hydrazone.[7]

-

Preparation of the Diazonium Salt: An aromatic amine is diazotized using sodium nitrite under acidic conditions and low temperatures.[7]

-

Coupling Reaction: The diazonium salt solution is then added dropwise to the hydrazone dissolved in a basic solvent like pyridine, leading to the formation of the this compound dye.[7]

Caption: Workflow for the chemical synthesis of this compound from a hydrazone.

Quantitative Data

The spectroscopic properties of this compound dyes are critical for their application in quantitative assays. The wavelength of maximum absorbance (λmax) and the molar absorption coefficient (ε) are key parameters. These values can be influenced by the substituents on the aromatic rings and the solvent used for solubilization.[6][8]

| This compound Precursor (Tetrazolium Salt) | Common Name | Typical λmax (nm) | Molar Absorptivity (ε) (M⁻¹ cm⁻¹) | Solubility of this compound |

| 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | MTT | 550-570[8] | ~15,000 - 23,000[6] | Water-insoluble[1] |

| 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide | XTT | ~470 | Varies | Water-soluble[1] |

| 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium | MTS | ~490 | Varies | Water-soluble[1] |

| 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride | INT | ~490 | ~15,000 | Water-insoluble[1] |

Note: Molar absorptivity values for formazans can vary based on specific molecular structure and solvent conditions. The range for mono-formazans is generally cited as 13,000-23,000 M⁻¹ cm⁻¹.[6]

Detailed Experimental Protocols

Protocol 1: Chemical Synthesis of 1,3,5-Triphenylthis compound

This protocol is adapted from the general method of coupling benzaldehyde phenylhydrazone with a diazonium salt.[7]

A. Preparation of Benzaldehyde Phenylhydrazone

-

Reagents: Phenylhydrazine (0.01 mol), Benzaldehyde (0.01 mol), Dilute Acetic Acid.

-

Procedure:

-

Add phenylhydrazine dropwise to a well-stirred mixture of benzaldehyde in dilute acetic acid (2 mL in 10 mL water) at room temperature.

-

Stir the reaction mixture for 1 hour and then let it stand for 30 minutes.

-

Filter the precipitated yellow crystalline mass, dry it in an oven at 60°C, and recrystallize from rectified spirit. The expected melting point is 156°C.[7]

-

B. Preparation of Diazonium Salt and Coupling

-

Reagents: Aniline (0.01 mol), Concentrated HCl (5 mL), Sodium Nitrite (1.6 g in 7.5 mL water), Benzaldehyde Phenylhydrazone (0.01 mol), Pyridine (20 mL).

-

Procedure:

-

Dissolve aniline in a mixture of 5 mL concentrated HCl and 5 mL water. Cool the mixture in an ice bath to below 5°C.

-

Separately, prepare a clear, chilled solution of sodium nitrite.

-

Add the sodium nitrite solution dropwise to the aniline mixture with vigorous shaking, ensuring the temperature does not exceed 10°C. This forms the benzenediazonium chloride solution.

-

Add the filtered, clear diazonium salt solution dropwise with continuous stirring to a solution of benzaldehyde phenylhydrazone in pyridine, maintaining the temperature below 10°C.

-

Allow the reaction mixture to stand for 4 hours.

-

Pour the mixture into 250 mL of ice-cold water with stirring.

-

Filter the resulting dark-colored solid, wash it with cold water, then hot water, and finally with methanol. Air-dry the final product.

-

Protocol 2: In Vitro Preparation of MTT this compound

This protocol describes the chemical reduction of MTT to this compound crystals, which can be used as a standard for quantitative assays.[8]

-

Reagents: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide (MTT), Sodium Ascorbate, Distilled Water, Phosphate-Buffered Saline (PBS).

-

Procedure:

-

Prepare a sodium ascorbate solution by dissolving 150 mg of sodium ascorbate per mL of distilled water.

-

Add 25 mg of MTT per mL of the sodium ascorbate solution.

-

Stir the mixture for 5 minutes. This compound crystals will precipitate.

-

Isolate the this compound crystals by filtration.

-

Wash the crystals thoroughly with distilled water.

-

Dry the pure this compound under a vacuum until a constant weight is achieved. Store in a tightly closed container in the dark.

-

For experimental use, weigh the crystals and disperse them in a suitable solvent like PBS or DMSO.[8]

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Tetrazolium salts and formazans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. This compound dye: Significance and symbolism [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Synthesis and biological evaluation of this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improved this compound Dissolution for Bacterial MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Formazan Formation from Tetrazolium Salts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological mechanisms underlying the formation of formazan from tetrazolium salts, a pivotal reaction in cellular and biochemical research. Primarily utilized in assays to determine cell viability and metabolic activity, understanding this process is crucial for accurate data interpretation and experimental design.

Introduction to Tetrazolium Salts and Formazans

Tetrazolium salts are heterocyclic organic compounds characterized by a positively charged, five-membered ring containing four nitrogen atoms.[1] These compounds are typically colorless or pale yellow and water-soluble.[2] The key feature of tetrazolium salts is their ability to be reduced by accepting electrons, leading to the cleavage of the tetrazolium ring and the formation of intensely colored, water-insoluble (in most cases) compounds known as formazans.[3][4] This color change provides a convenient and quantifiable measure of reductive activity.[5]

Formazans are characterized by the chromophoric structure [-N=N-C(R)=N-NH-] and exhibit colors ranging from deep red to purple, depending on the specific substituents on the parent tetrazolium salt.[3] The intensity of the color produced is directly proportional to the amount of this compound generated, which in a biological context, often correlates with the number of metabolically active, viable cells.[5][6]

The Reduction Mechanism: A Cellular Perspective

The conversion of tetrazolium salts to this compound within a cellular environment is primarily an enzymatic process driven by various dehydrogenase enzymes and reductases.[3] This reduction is a hallmark of metabolically active cells, making it a widely used indicator of cell health and viability.[7][8]

The Role of Cellular Dehydrogenases and Reducing Equivalents

The primary drivers of tetrazolium salt reduction in viable cells are NAD(P)H-dependent oxidoreductases.[9] These enzymes, predominantly located in the mitochondria but also present in the cytoplasm and on the plasma membrane, transfer electrons from the reducing equivalents NADH (nicotinamide adenine dinucleotide) and NADPH (nicotinamide adenine dinucleotide phosphate) to the tetrazolium salt.[10][11][12]

Specifically, mitochondrial dehydrogenases, such as succinate dehydrogenase, play a significant role in this process.[5] The electrons are funneled through the electron transport chain, and while oxygen is the terminal electron acceptor in aerobic respiration, tetrazolium salts can act as artificial electron acceptors.

The overall reaction can be summarized as: Tetrazolium Salt (oxidized, colorless/pale yellow) + 2e⁻ + 2H⁺ → this compound (reduced, colored) + H⁺

Intracellular vs. Extracellular Reduction

The site of this compound formation depends on the specific tetrazolium salt used:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This positively charged, cell-permeable salt is primarily reduced intracellularly by mitochondrial dehydrogenases to form a water-insoluble purple this compound.[5][8] The resulting this compound crystals accumulate inside the cell and require a solubilization step for quantification.[13]

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): XTT is a negatively charged salt and is largely cell-impermeable.[14] Its reduction to a water-soluble orange this compound occurs at the cell surface, mediated by trans-plasma membrane electron transport.[14] This process is often enhanced by the addition of an intermediate electron acceptor, such as phenazine methosulfate (PMS), which can enter the cell, get reduced, and then exit to reduce the XTT extracellularly.[13][14]

-

WSTs (Water-Soluble Tetrazolium salts), including WST-1 and WST-8: Similar to XTT, WSTs are negatively charged and their reduction to water-soluble formazans occurs extracellularly.[10][13] These assays also typically employ an electron mediator to facilitate the transfer of electrons from the intracellular space to the extracellular tetrazolium salt.[10][15]

The following diagram illustrates the general mechanism of tetrazolium salt reduction in a living cell.

Caption: Cellular reduction of tetrazolium salts.

Quantitative Data of Common Tetrazolium Salts and Formazans

The choice of tetrazolium salt can significantly impact assay results. The following table summarizes key quantitative data for commonly used tetrazolium salts.

| Tetrazolium Salt | This compound Product | This compound Solubility | Absorbance Max (λmax) | Molar Extinction Coefficient (ε) |

| MTT | Purple | Insoluble in water | ~570 nm (in DMSO)[5][13] | 18,100 M⁻¹cm⁻¹ (in dimethylformamide)[16] |

| XTT | Orange | Soluble in water | ~450-490 nm[17] | Not widely reported |

| MTS | Brown/Orange | Soluble in water | ~490 nm[9][11] | Not widely reported |

| WST-1 | Yellow/Orange | Soluble in water | ~440 nm | Not widely reported |

| WST-8 | Orange | Soluble in water | ~460 nm[10][15] | Not widely reported |

Experimental Protocols for this compound-Based Assays

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for key this compound-based assays.

MTT Assay Protocol

Principle: Metabolically active cells reduce the yellow, water-soluble MTT to a purple, insoluble this compound. The this compound is then solubilized, and the concentration is determined by optical density.[7]

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to attach overnight.

-

Compound Treatment: Treat cells with the test compound for the desired duration.

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 1-4 hours at 37°C.[13]

-

This compound Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, acidified isopropanol, or a solution of SDS in HCl) to each well to dissolve the this compound crystals.[9][13]

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.[13]

XTT Assay Protocol

Principle: Metabolically active cells reduce the yellow, water-soluble XTT to an orange, water-soluble this compound. The amount of this compound is measured colorimetrically.

Methodology:

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT labeling reagent and the electron-coupling reagent (e.g., PMS) immediately before use.

-

XTT Addition: Add the XTT working solution to each well and incubate for 2-4 hours at 37°C.[17]

-

Absorbance Measurement: Measure the absorbance at approximately 450 nm using a microplate reader.[17]

WST-8 (CCK-8) Assay Protocol

Principle: WST-8 is reduced by cellular dehydrogenases, with the help of an electron mediator, to a water-soluble orange this compound.[15]

Methodology:

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

WST-8 Reagent Addition: Add the WST-8 solution (which typically contains the electron mediator 1-Methoxy PMS) to each well.[10]

-

Incubation: Incubate the plate for 1-4 hours at 37°C.[15]

-

Absorbance Measurement: Measure the absorbance at approximately 460 nm using a microplate reader.[15]

The following diagram depicts a generalized experimental workflow for this compound-based cell viability assays.

Caption: Experimental workflow for this compound assays.

Factors Influencing this compound Formation

Several factors can affect the rate and extent of this compound formation, potentially leading to inaccurate results if not controlled:

-

Cell Type and Density: Different cell types have varying metabolic rates, which can influence the amount of this compound produced. Cell density can also affect nutrient availability and growth conditions.

-

Culture Conditions: pH, temperature, and glucose concentration in the culture medium can impact cellular metabolism and, consequently, tetrazolium reduction.

-

Incubation Time: The incubation time with the tetrazolium salt needs to be optimized to ensure a linear relationship between cell number and this compound production.

-

Chemical Interference: Some compounds can directly reduce tetrazolium salts or interfere with cellular metabolism, leading to false-positive or false-negative results.[18]

-

Oxygen Levels: Oxygen can compete with tetrazolium salts for electrons, potentially inhibiting this compound formation, particularly for some tetrazolium salts.[19]

Conclusion

The formation of this compound from tetrazolium salts is a robust and versatile method for assessing cell viability and metabolic activity. A thorough understanding of the underlying mechanisms, the properties of different tetrazolium salts, and the critical experimental parameters is essential for researchers in drug discovery and development to generate reliable and meaningful data. Careful optimization of assay conditions and awareness of potential interferences will ensure the accurate application of this powerful technique.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. ijrpc.com [ijrpc.com]

- 5. MTT Assay | AAT Bioquest [aatbio.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 9. broadpharm.com [broadpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. Aqueous soluble tetrazolium/formazan MTS as an indicator of NADH- and NADPH-dependent dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. atcc.org [atcc.org]

- 15. stemcell.com [stemcell.com]

- 16. researchgate.net [researchgate.net]

- 17. tribioscience.com [tribioscience.com]

- 18. benchchem.com [benchchem.com]

- 19. On the role of oxygen in dehydrogenase reactions using tetrazolium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Principles of Formazan-Based Cell Viability Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles underlying formazan-based cell viability assays. These widely used colorimetric methods are crucial tools in toxicology, drug discovery, and cancer research for assessing cell viability, proliferation, and cytotoxicity. This document details the core biochemical reactions, outlines experimental methodologies for common assays, presents comparative data, and illustrates the key cellular pathways involved.

The Fundamental Principle: Tetrazolium Reduction to this compound

This compound-based cell viability assays hinge on the enzymatic reduction of tetrazolium salts to intensely colored this compound compounds. This conversion is predominantly carried out by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells. The amount of this compound produced is directly proportional to the number of viable, metabolically active cells, providing a quantitative measure of cell health.

The core reaction involves the cleavage of the tetrazolium ring, a process driven by reductases and coenzymes such as NADH and NADPH. These coenzymes are essential for numerous cellular processes, including glycolysis and the pentose phosphate pathway, thus linking this compound production to the overall metabolic state of the cell.

A Comparative Overview of Common Tetrazolium Salts

Several tetrazolium salts are commercially available, each with distinct properties that influence its suitability for different experimental setups. The most common are MTT, XTT, MTS, and WST-1. Their key characteristics are summarized below.

| Feature | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) | MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) | WST-1 (2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium) |

| This compound Solubility | Insoluble in water | Soluble in water | Soluble in water | Soluble in water |

| Solubilization Step | Required (e.g., DMSO, isopropanol) | Not required | Not required | Not required |

| Cell Permeability | Permeable | Impermeable | Impermeable | Impermeable |

| Electron Acceptor | Not required | Required (e.g., PMS) | Required (e.g., PES, PMS) | Required (e.g., PMS) |

| Optimal Absorbance | ~570 nm | ~450 nm | ~490 nm | ~440 nm |

| Typical Incubation Time | 2-4 hours | 2-4 hours | 1-4 hours | 0.5-4 hours |

| Advantages | Well-established, cost-effective. | No solubilization step, suitable for kinetic studies. | "One-step" assay, good sensitivity.[1] | High sensitivity and broad linear range.[1] |

| Disadvantages | Requires a solubilization step which can introduce variability, endpoint assay.[2] | Requires an electron acceptor which can be toxic to some cells. | Requires an electron acceptor, higher background than MTT. | Requires an electron acceptor. |

Cellular Pathways Influencing this compound Production

The reduction of tetrazolium salts is critically dependent on the intracellular pool of NAD(P)H. This reducing equivalent is primarily generated through two major metabolic pathways: glycolysis and the pentose phosphate pathway (PPP).[3][4] The activity of these pathways is a hallmark of cellular metabolic health.

Experimental Protocols

The following sections provide generalized yet detailed methodologies for the four key this compound-based assays. Note that optimal conditions, such as cell seeding density and incubation times, should be determined empirically for each cell line and experimental setup.

MTT Assay Protocol

The MTT assay is an endpoint measurement that requires solubilization of the this compound crystals.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24-48 hours.

-

Treatment: Expose cells to the test compound at various concentrations and incubate for the desired duration.

-

MTT Addition: Prepare a stock solution of MTT in sterile PBS (e.g., 5 mg/mL). Dilute the stock solution in serum-free medium to a final working concentration of approximately 0.5 mg/mL and add it to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere. During this time, viable cells will reduce the MTT to purple this compound crystals.

-

This compound Solubilization: Carefully aspirate the medium containing MTT without disturbing the this compound crystals. Add a solubilization solution such as dimethyl sulfoxide (DMSO) or acidified isopropanol to each well.

-

Absorbance Reading: Gently shake the plate to ensure complete dissolution of the this compound. Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

XTT, MTS, and WST-1 Assay Protocols

These assays are more streamlined as they do not require a this compound solubilization step. The general workflow is similar for all three, with minor variations in reagents and incubation times.

Methodology:

-

Cell Seeding and Treatment: Follow the same initial steps as for the MTT assay.

-

Reagent Preparation: Shortly before use, prepare the assay reagent by mixing the tetrazolium salt solution with an electron coupling reagent or activator solution (e.g., phenazine methosulfate - PMS, or phenazine ethosulfate - PES), as per the manufacturer's instructions.

-

Reagent Addition: Add the prepared reagent mixture directly to the culture medium in each well.

-

Incubation: Incubate the plate for 0.5 to 4 hours at 37°C. The incubation time will depend on the cell type and density.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength for the specific tetrazolium salt used (see the comparison table) using a microplate reader. For these assays, kinetic readings can be taken at multiple time points.

Concluding Remarks

This compound-based cell viability assays are powerful and versatile tools for cellular and molecular biology research. The choice of a specific assay should be guided by the experimental requirements, cell type, and the nature of the compounds being tested. While MTT remains a widely used and cost-effective option, the newer generation of water-soluble tetrazolium salts (XTT, MTS, and WST-1) offers simplified protocols and the potential for kinetic measurements. A thorough understanding of the underlying principles and careful optimization of the experimental conditions are paramount for obtaining accurate and reproducible results.

References

The Crucial Role of Mitochondrial Dehydrogenases in Formazan Production: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core mechanisms by which mitochondrial dehydrogenases catalyze the conversion of tetrazolium salts into formazan. This process is fundamental to widely used cell viability assays such as the MTT, XTT, and MTS assays, which are indispensable tools in toxicology, drug discovery, and cancer research. Understanding the intricate enzymatic processes and their regulation is paramount for accurate data interpretation and the development of novel therapeutics targeting cellular metabolism.

The Enzymatic Core of this compound Production

The reduction of soluble, typically yellow or colorless, tetrazolium salts to intensely colored, often insoluble, this compound crystals is a hallmark of metabolically active cells. This bioreduction is predominantly carried out by a class of enzymes known as dehydrogenases, with a significant contribution from those located within the mitochondria.

The primary drivers of this process are NAD(P)H-dependent oxidoreductases and succinate dehydrogenase, key components of the mitochondrial electron transport chain (ETC).[1][2] These enzymes transfer electrons and protons from their respective substrates (NADH, NADPH, and succinate) to the tetrazolium salt, which acts as an artificial electron acceptor.

Key Mitochondrial Dehydrogenases Involved:

-

NADH Dehydrogenase (Complex I): This enzyme complex is a major contributor to MTT reduction.[2][3] It oxidizes NADH, a central product of glycolysis and the Krebs cycle, and transfers the liberated electrons to the tetrazolium salt. Inhibition of Complex I has been shown to decrease the rate of this compound formation.[3]

-

Succinate Dehydrogenase (Complex II): Succinate dehydrogenase is another critical enzyme in this process, directly linking the Krebs cycle to the electron transport chain.[1][2][4] It oxidizes succinate to fumarate and contributes to the reduction of tetrazolium salts.[5] The MTT assay is often considered a measure of succinate dehydrogenase activity.[5][6][7][8][9]

While mitochondrial dehydrogenases are central players, it is crucial to recognize that other cellular compartments and enzymes also contribute to this compound production. These include diaphorases in the cytoplasm and enzymes associated with the endoplasmic reticulum and the plasma membrane.[1][10] Furthermore, non-enzymatic reduction can occur in the presence of reducing agents like ascorbic acid and sulfhydryl-containing compounds.[11]

The intracellular localization of the resulting this compound crystals is also a subject of ongoing research. While initially believed to be exclusively mitochondrial, studies have shown this compound deposits in various cellular locations, including the cytoplasm, endoplasmic reticulum, lipid droplets, and even extracellularly.[10][12][13]

Quantitative Analysis of Dehydrogenase Activity

The efficiency of this compound production by mitochondrial dehydrogenases can be quantified to assess cellular metabolic activity. Key kinetic parameters such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) provide valuable insights into the enzyme-substrate interactions.

| Parameter | Enzyme/System | Tetrazolium Salt | Value | Cell/System Type | Reference |

| Kₘ | Mitochondrial Dehydrogenases | MTT | 10 µM | Isolated rat hepatocytes mitochondria | [6] |

| Kₘ | NADH-dependent Dehydrogenases | MTT | 500 µM | L1210 murine leukemia cells | [6] |

Signaling Pathways Regulating Mitochondrial Dehydrogenase Activity

The activity of mitochondrial dehydrogenases is not static but is dynamically regulated by intricate signaling pathways that sense the cell's energetic and nutrient status. Two master regulators of cellular metabolism, AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (mTOR), play pivotal roles.

AMPK: The Energy Sensor

AMPK is activated under conditions of low cellular energy (high AMP:ATP ratio) and acts to restore energy homeostasis by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.[14][15]

-

Regulation of Mitochondrial Biogenesis: AMPK can promote the biogenesis of new mitochondria, thereby increasing the cell's capacity for oxidative phosphorylation and, consequently, this compound production.[16]

-

Direct Phosphorylation: AMPK can directly phosphorylate components of the mitochondrial machinery. For instance, AMPK has been shown to phosphorylate pyruvate dehydrogenase (PDHA), a key enzyme linking glycolysis to the Krebs cycle.[17]

-

Redox Balance: AMPK plays a role in maintaining NADPH homeostasis, which is crucial for both antioxidant defense and as a source of reducing equivalents for dehydrogenase activity.[18]

mTOR: The Growth Controller

The mTOR signaling pathway, particularly mTOR complex 1 (mTORC1), is a central regulator of cell growth, proliferation, and metabolism in response to nutrient availability and growth factors.[15][19]

-

Transcriptional Regulation: mTORC1 can control the transcription of nuclear-encoded mitochondrial genes, including those for components of the electron transport chain.[4][20][21][22] This regulation can influence the overall capacity of mitochondrial dehydrogenases.

-

Mitochondrial Metabolism: mTOR signaling has been shown to have direct and immediate effects on mitochondrial function, including respiration.[4][23] Inhibition of mTOR can lead to a shift from mitochondrial respiration towards aerobic glycolysis.[23]

The interplay between these signaling pathways and mitochondrial dehydrogenase activity is a critical area of research, with implications for understanding disease states and developing targeted therapies.

Experimental Protocols

Accurate and reproducible measurement of this compound production is essential for reliable data. Below are detailed protocols for assays targeting specific mitochondrial dehydrogenase activities.

Measurement of Succinate Dehydrogenase (Complex II) Activity using MTT

This protocol specifically assesses the activity of succinate dehydrogenase by providing its substrate, succinate, and inhibiting Complex I to minimize its contribution.

Materials:

-

Isolated mitochondria

-

Mitochondrial Assay Buffer (e.g., 0.5 mmol/L KH₂PO₄, 20 mmol/L HEPES, 0.5 mmol/L EGTA, 10 mmol/L NaCl, 140 mmol/L KCl, 2 mmol/L MgCl₂)

-

Rotenone (Complex I inhibitor), 1 mg/ml stock in DMSO

-

Succinate, 1 M stock solution, pH 7.4

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, 0.5 mg/ml in PBS

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

Procedure:

-

Prepare the mitochondrial suspension in Mitochondrial Assay Buffer supplemented with 1 mg/ml rotenone and 10 mmol/L succinate.

-

Add 100 µL of the isolated mitochondrial suspension (at a concentration of 100 µ g/well ) to each well of a 96-well plate.

-

Add 25 µL of MTT solution (0.5 mg/ml) to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Following incubation, add 100 µL of DMSO to each well to dissolve the this compound crystals.

-

Measure the absorbance of the resulting solution at 570 nm using a microplate reader.[12]

Measurement of Mitochondrial Complex I (NADH Dehydrogenase) Activity

This protocol is adapted from commercially available kits and focuses on the activity of Complex I.

Materials:

-

Isolated mitochondria (at least 500 µg/ml)

-

Complex I Assay Buffer

-

NADH solution

-

Decylubiquinone (ubiquinone analog)

-

Complex I Dye (an artificial electron acceptor)

-

Rotenone (Complex I inhibitor)

-

96-well clear bottom microplate

Procedure:

-

Prepare dilutions of the mitochondrial sample in Complex I Assay Buffer to ensure the activity falls within the linear range of the assay (typically 1-5 µg of mitochondrial protein per reaction).

-

Prepare a "Sample Mix" containing Complex I Assay Buffer, NADH, Decylubiquinone, and Complex I Dye.

-

Prepare a "Sample + Inhibitor Mix" identical to the "Sample Mix" but also containing Rotenone.

-

Add the appropriate reaction mix to the wells of the 96-well plate.

-

Add the mitochondrial samples to the wells containing both the "Sample Mix" and "Sample + Inhibitor Mix".

-

Immediately measure the absorbance at 600 nm in kinetic mode at 30-second intervals for 30 minutes.

-

Calculate the specific Complex I activity by subtracting the rate of the reaction in the presence of the inhibitor (rotenone) from the total activity.

Visualizing the Core Processes and Regulatory Pathways

The following diagrams, generated using the Graphviz DOT language, illustrate the key concepts discussed in this guide.

Caption: Mitochondrial dehydrogenases in this compound production.

Caption: Regulation of mitochondrial dehydrogenases by AMPK and mTOR.

Caption: Workflow for measuring mitochondrial dehydrogenase activity.

Conclusion

The reduction of tetrazolium salts to this compound by mitochondrial dehydrogenases is a complex, multi-faceted process that serves as a cornerstone for assessing cellular health and metabolism. A thorough understanding of the key enzymes involved, their regulation by major signaling pathways like AMPK and mTOR, and the nuances of the experimental protocols is essential for researchers in basic science and drug development. By appreciating the intricacies of this fundamental cellular process, scientists can leverage these assays to their full potential, leading to more accurate and impactful research outcomes.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. Disruption of Functional Activity of Mitochondria during MTT Assay of Viability of Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mTOR coordinates protein synthesis, mitochondrial activity and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. researchgate.net [researchgate.net]

- 8. MTT Assay | AAT Bioquest [aatbio.com]

- 9. researchgate.net [researchgate.net]

- 10. Biochemical regulation of mammalian AMP-activated protein kinase activity by NAD and NADH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. AMPK regulates energy expenditure by modulating NAD+ metabolism and SIRT1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2.10. Succinate dehydrogenase activity [bio-protocol.org]

- 13. protocols.io [protocols.io]

- 14. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation and function of AMPK in physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phosphorylation of PDHA by AMPK Drives TCA Cycle to Promote Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. AMPK regulates NADPH homeostasis to promote tumour cell survival during energy stress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mTORC1 as a Regulator of Mitochondrial Functions and a Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 22. researchgate.net [researchgate.net]

- 23. Direct control of mitochondrial function by mTOR - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of Solvents in Cell Viability Assays: An In-depth Guide to Formazan Solubility

For researchers, scientists, and drug development professionals, the accurate assessment of cell viability is a cornerstone of preclinical research. Tetrazolium-based assays, such as the widely used MTT assay, are fundamental tools in this endeavor. A critical, yet often overlooked, aspect of these assays is the complete solubilization of the formazan product. This technical guide provides a comprehensive overview of this compound solubility in dimethyl sulfoxide (DMSO) and other organic solvents, offering detailed experimental protocols and insights into the underlying cellular mechanisms.

The principle of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay hinges on the enzymatic reduction of the water-soluble yellow tetrazolium salt into a purple, water-insoluble this compound product by metabolically active cells. The amount of this compound produced is directly proportional to the number of viable cells. Consequently, the efficient dissolution of these this compound crystals is paramount for accurate and reproducible results.

Quantitative Analysis of this compound Solubility

While DMSO is ubiquitously cited for its excellent this compound solubilization properties, quantitative data on the solubility of this compound in various organic solvents is crucial for methodological optimization and troubleshooting.[1] The following table summarizes available quantitative solubility data for different this compound derivatives.

| This compound Derivative | Solvent | Solubility |

| MTT this compound | Acetone | 1 mg/mL |

| MTT this compound | Chloroform | 10 mg/mL |

| Iodonitrotetrazolium violet-formazan | Dimethylformamide (DMF) | 50 mg/mL |

Table 1: Quantitative Solubility of this compound Derivatives in Organic Solvents.[2]

Qualitative comparisons also highlight the superiority of DMSO. The absorbance of MTT this compound in DMSO is approximately 1.3 times that in neat isopropanol, indicating a more efficient solubilization or a better chromogenic environment.[3] Other commonly employed solvents and solvent systems include acidified isopropanol and solutions containing sodium dodecyl sulfate (SDS).

The Cellular Machinery Behind this compound Production

The reduction of MTT to this compound is not confined to a single cellular location but is a reflection of the overall metabolic activity of the cell. The primary drivers of this reduction are the intracellular reductants NADH and NAD(P)H, which are key products of glucose metabolism.[4]

Several cellular compartments are involved in this process. While the mitochondrial electron transport chain, specifically the enzyme succinate dehydrogenase, is a major contributor to MTT reduction, the reaction also occurs in the cytoplasm, the endoplasmic reticulum, and at the plasma membrane.[5] This widespread reduction underscores that the MTT assay is a measure of global cellular metabolic health.

Experimental Protocols for this compound Solubilization

The following protocols provide detailed methodologies for performing the MTT assay, with a focus on the critical this compound solubilization step.

Protocol 1: Standard MTT Assay with DMSO Solubilization

This protocol is suitable for adherent and suspension cells.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

Culture medium

-

96-well microplate

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere (for adherent cells) or stabilize for a designated period.

-

Treatment: Treat cells with the test compound for the desired duration.

-

MTT Addition: Carefully remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2. During this time, viable cells will reduce the MTT to this compound, forming visible purple crystals.

-

This compound Solubilization:

-

For adherent cells: Carefully aspirate the medium without disturbing the this compound crystals. Add 100 µL of DMSO to each well.

-

For suspension cells: Centrifuge the plate to pellet the cells and then carefully remove the supernatant. Add 100 µL of DMSO to each well.

-

-

Absorbance Measurement: Place the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization of the this compound crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 2: MTT Assay with Acidified Isopropanol Solubilization

This is an alternative to DMSO and can be useful in specific experimental contexts.

Materials:

-

MTT solution (5 mg/mL in sterile PBS)

-

Acidified isopropanol (0.04 N HCl in isopropanol)

-

PBS, sterile

-

Culture medium

-

96-well microplate

Procedure:

-

Follow steps 1-4 of Protocol 1.

-

This compound Solubilization:

-

For adherent cells: Carefully aspirate the medium. Add 100 µL of acidified isopropanol to each well.

-

For suspension cells: Centrifuge the plate, remove the supernatant, and add 100 µL of acidified isopropanol.

-

-

Absorbance Measurement: Gently pipette up and down to ensure complete dissolution. Measure the absorbance at 570 nm.

Conclusion

The choice of solvent and the adherence to a meticulous protocol are critical for obtaining reliable and reproducible data from this compound-based cell viability assays. While DMSO remains the gold standard for its superior solubilizing power, understanding the properties of alternative solvents and the cellular mechanisms of this compound production empowers researchers to optimize their assays for specific cell types and experimental conditions. This in-depth guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development, ensuring the integrity and accuracy of their cell viability assessments.

References

Core Principles of Formazan-Based Assays

An In-Depth Technical Guide to Formazan Crystals in Biological Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies related to this compound-based biological assays. These assays are fundamental tools for assessing cell viability, proliferation, and cytotoxicity.

This compound-based assays are colorimetric methods that quantify the metabolic activity of living cells. The central principle involves the reduction of a tetrazolium salt, which is typically water-soluble and lightly colored, into a this compound product.[1][2] This reaction is catalyzed by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active cells.[1][3] Therefore, the amount of this compound produced is directly proportional to the number of viable, metabolically active cells in the sample.[2][4][5]

The resulting this compound dyes are intensely colored compounds, ranging from purple to orange, which allows for their quantification using a spectrophotometer or microplate reader.[1][6]

The Chemistry of Tetrazolium Reduction

The conversion of tetrazolium salts to this compound is a redox reaction. Cellular dehydrogenases and reductases, using NADH and NADPH as electron sources, cleave the tetrazolium ring to form the colored this compound product.[3] This process is a hallmark of cellular respiration and serves as a robust indicator of cell health.

References

- 1. researchhub.com [researchhub.com]

- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. This compound crystal: Significance and symbolism [wisdomlib.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

The Chemistry of Formazan Compounds: A Technical Guide for Researchers

An in-depth exploration of the synthesis, structure, and application of formazan compounds, pivotal in colorimetric assays and drug development.

This compound compounds, characterized by their unique [-N=N-C(R)=N-NH-] chemical backbone, are intensely colored chromogenic products with significant applications across various scientific disciplines, particularly in biochemistry and medicinal chemistry.[1] Their vibrant coloration, which can range from deep reds and purples to oranges and dark blues, is contingent on the specific tetrazolium salt used in their synthesis.[1] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and spectroscopic properties of this compound compounds, with a focus on their application in widely-used cell viability assays.

Core Chemical Structure and Properties

The fundamental structure of this compound was first elucidated in 1892.[1] These compounds are structurally related to azo dyes and derive their deep color and redox chemistry from their nitrogen-rich backbone.[1] Formazans exhibit significant tautomeric and conformational flexibility. Due to the alternating double bonds, they can exist in several isomeric forms, including syn, s-cis; syn, s-trans; anti, s-cis; and anti, s-trans.[1]

A key characteristic of 1,5-disubstituted formazans is their existence as two tautomers. Upon deprotonation, the resulting anion is stabilized by resonance.[1] Formazans are also capable of forming highly colored chelate complexes with various transition metal ions such as Cu2+, Co3+, Ni2+, and Zn2+.[1] Their ability to react with both strong acids and bases makes them amphoteric.[1]

The redox relationship between formazans and their colorless tetrazolium salt precursors is central to their most prominent applications. Oxidation of a this compound compound results in the formation of a tetrazolium salt, a process that is reversible through reduction.[1] This reversible redox chemistry is the foundation of numerous colorimetric assays.

dot

References

Methodological & Application

Application Notes: Formazan-Based Cell Viability and Proliferation Assays for Suspension Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Formazan-based assays are a cornerstone for assessing cell viability, proliferation, and cytotoxicity in biological research and drug discovery. These colorimetric assays rely on the enzymatic reduction of a tetrazolium salt to a colored this compound product by metabolically active cells.[1][2][3][4] The intensity of the color produced is directly proportional to the number of viable cells.[2][4] This application note provides detailed protocols for performing this compound assays on suspension cells, a cell type that requires specific handling steps compared to adherent cells. We will cover the principles and protocols for three common tetrazolium salts: MTT, XTT, and WST-1.

Principle of the Assay

The fundamental principle of this compound-based assays lies in the activity of mitochondrial dehydrogenases, particularly NAD(P)H-dependent oxidoreductases, in viable cells.[1][2] These enzymes cleave the tetrazolium ring of the salt, converting it into a this compound dye.[2]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This salt is reduced to an insoluble purple this compound that accumulates within the cells. A solubilization step is required to release the colored product before measurement.[1][2][5]

-

XTT (sodium 3´-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate): XTT is reduced to a water-soluble orange this compound, eliminating the need for a solubilization step.[3] This reduction occurs at the cell surface with the help of an intermediate electron acceptor.[6]

-

WST-1 (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium): Similar to XTT, WST-1 is reduced to a water-soluble dark yellow this compound, simplifying the assay protocol.[7][8]

Signaling Pathway Diagram

Caption: Enzymatic reduction of tetrazolium salts by viable cells.

Comparison of this compound Assays

| Feature | MTT Assay | XTT Assay | WST-1 Assay |

| Principle | Reduction to insoluble this compound by mitochondrial dehydrogenases.[2][5] | Reduction to soluble this compound, often requiring an electron mediator.[6] | Reduction to soluble this compound by mitochondrial dehydrogenases.[8][9] |

| This compound Solubility | Insoluble (requires solubilization step).[1][2][5] | Soluble in aqueous solution.[3][4] | Soluble in aqueous solution.[7][8] |

| Protocol Steps | Cell seeding, treatment, MTT addition, incubation, solubilization, absorbance reading. | Cell seeding, treatment, XTT/electron mediator addition, incubation, absorbance reading.[3] | Cell seeding, treatment, WST-1 addition, incubation, absorbance reading.[7][8] |

| Incubation Time | 2-4 hours with MTT reagent.[2] | 2-4 hours with XTT reagent.[3][6] | 0.5-4 hours with WST-1 reagent.[7][8] |

| Absorbance Wavelength | 570-590 nm.[2][5] | 450-500 nm.[3] | 420-480 nm.[8][9] |

| Advantages | Well-established and widely used. | No solubilization step, faster protocol.[10] | High sensitivity, no solubilization step, stable product.[1] |

| Disadvantages | Additional solubilization step, potential for crystal formation issues.[5][11] | Can be less sensitive than other assays. | Can be more expensive. |

Experimental Workflow Diagram

Caption: General workflow for this compound assays with suspension cells.

Detailed Experimental Protocols

I. MTT Assay Protocol for Suspension Cells

Materials:

-

Suspension cells in culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Serum-free medium

-

Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[2]

-

96-well microplate

-

Microplate centrifuge

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the suspension cells into a 96-well plate at a predetermined optimal density in a final volume of 100 µL of culture medium per well.[12] Include wells with medium only for a blank control.

-

Cell Treatment: Add the test compounds at various concentrations to the appropriate wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

Centrifugation: After the treatment period, centrifuge the microplate at 1,000 x g for 5 minutes at 4°C to pellet the cells at the bottom of the wells.[2]

-

Medium Removal: Carefully aspirate the supernatant without disturbing the cell pellet.[2]

-

Wash (Optional but Recommended): Add 50 µL of serum-free medium to each well to wash the cells and remove any residual culture components that might interfere with the assay.[2] Centrifuge the plate again and aspirate the supernatant.

-

MTT Addition: Add 50 µL of MTT solution (5 mg/mL) to each well.[2] Gently resuspend the cell pellet in the MTT solution.[2]

-

Incubation: Incubate the plate at 37°C for 2-4 hours to allow the reduction of MTT to this compound crystals.[2]

-

Centrifugation: Centrifuge the plate at 1,000 x g for 5 minutes at 4°C to pellet the this compound crystals along with the cells.[2]

-

Supernatant Removal: Carefully aspirate the supernatant containing the MTT solution.[2]

-

Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the this compound crystals.[2] Pipette up and down gently to ensure complete solubilization.[2]

-

Absorbance Reading: Measure the absorbance at 570 nm (or 590 nm) using a microplate reader.[2] A reference wavelength of 630 nm can be used to correct for background absorbance.[2][5]

II. XTT Assay Protocol for Suspension Cells

Materials:

-

Suspension cells in culture medium

-

XTT labeling mixture (XTT labeling reagent and electron-coupling reagent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the suspension cells at a density of 10⁴ to 10⁵ cells/well in 100 µL of culture medium in a 96-well plate.[6]

-

Cell Treatment: Add the test compounds and incubate for the desired period (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.[6]

-

Reagent Preparation: Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron coupling reagent.

-

XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C in a 5% CO2 incubator.[3][6] The incubation time may need to be optimized depending on the cell type and density.

-

Absorbance Reading: Gently shake the plate to ensure a homogenous distribution of the color.[3] Measure the absorbance of the samples at a wavelength between 450-500 nm using a microplate reader.[3] A reference wavelength between 630-690 nm is recommended for background subtraction.[3]

III. WST-1 Assay Protocol for Suspension Cells

Materials:

-

Suspension cells in culture medium

-

WST-1 reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Culture the suspension cells in a 96-well plate in a final volume of 100 µL/well of culture medium.[8] The optimal cell number per well should be determined experimentally.

-

Cell Treatment: Add the test compounds to the wells and incubate for the desired duration at 37°C and 5% CO2.

-

WST-1 Addition: Add 10 µL of the WST-1 reagent to each well.[8][9]

-

Incubation: Incubate the cells for 0.5 to 4 hours in a humidified atmosphere at 37°C and 5% CO2.[7][8] The incubation time is dependent on the metabolic activity of the cells.

-

Absorbance Reading: Shake the plate thoroughly for 1 minute on a shaker to ensure a uniform color distribution.[9] Measure the absorbance at a wavelength between 420-480 nm (maximum absorbance around 440 nm).[9] A reference wavelength of >600 nm should be used.[8][9]

Data Presentation and Analysis

The quantitative data from this compound assays should be summarized in a clear and structured format. The absorbance values are first corrected by subtracting the average absorbance of the blank wells. The results can then be expressed as a percentage of the untreated control cells to determine the relative cell viability.

Example Data Table:

| Treatment Concentration | Mean Absorbance (Corrected) | Standard Deviation | % Viability (Relative to Control) |

| Control (0 µM) | 1.250 | 0.085 | 100% |

| Drug X (1 µM) | 1.125 | 0.070 | 90% |

| Drug X (10 µM) | 0.875 | 0.065 | 70% |

| Drug X (100 µM) | 0.313 | 0.040 | 25% |

Troubleshooting

Common issues in this compound assays with suspension cells include high background, low signal, and high variability. Here are some tips to address these challenges:

-

High Background: Ensure that the phenol red in the culture medium is accounted for by using a proper blank. Some tetrazolium reagents can react with components in the serum, so using serum-free medium during the incubation with the reagent can be beneficial.[5]

-

Low Signal: The cell number may be too low, or the incubation time may be too short. Optimize both parameters for your specific cell line.

-

High Variability: Incomplete solubilization of this compound crystals (in the MTT assay) can lead to variability.[11] Ensure thorough mixing after adding the solubilization solution. For all assays, ensure accurate and consistent pipetting.

By following these detailed protocols and considering the specific characteristics of each this compound-based assay, researchers can obtain reliable and reproducible data on the viability and proliferation of suspension cells.

References

- 1. broadpharm.com [broadpharm.com]

- 2. MTT assay overview | Abcam [abcam.com]

- 3. zellx.de [zellx.de]

- 4. labbox.es [labbox.es]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. cellbiolabs.com [cellbiolabs.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. researchgate.net [researchgate.net]

- 11. protocol-online.org [protocol-online.org]

- 12. chondrex.com [chondrex.com]

Application Notes and Protocols for MTT Assay: Formazan Solubilization with DMSO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric method for assessing cell viability, proliferation, and cytotoxicity.[1] A critical step in this assay is the solubilization of formazan crystals, and this document will focus on the use of dimethyl sulfoxide (DMSO) for this purpose.

The MTT assay is a valuable tool in various research areas, including drug discovery, toxicology, and cancer research.[2][3] The principle of the assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple this compound product.[1][4] This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria.[5][6] The resulting insoluble this compound crystals are then dissolved, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.[4][7]

Quantitative Data Summary

For successful and reproducible MTT assays, careful optimization of several parameters is crucial. The following table summarizes key quantitative data points for consideration:

| Parameter | Recommended Range/Value | Notes |

| Cell Seeding Density | 1,000 - 100,000 cells/well | Optimal density is cell-line dependent and should be determined experimentally to ensure a linear relationship between cell number and absorbance.[8][9] |

| MTT Reagent Concentration | 0.5 mg/mL (in sterile PBS or serum-free medium) | A stock solution of 5 mg/mL in PBS is commonly prepared, filter-sterilized, and stored at -20°C, protected from light.[4][5] |

| MTT Incubation Time | 2 - 4 hours | Incubation should be sufficient for the formation of visible purple this compound crystals when observed under a microscope.[1] |

| DMSO Volume for Solubilization | 100 - 200 µL/well (for 96-well plates) | The volume should be sufficient to completely dissolve the this compound crystals.[10][11] |

| This compound Solubilization Time | 15 - 20 minutes | Gentle shaking on an orbital shaker at a low speed can facilitate complete solubilization.[10][12] |

| Absorbance Measurement Wavelength | 570 nm | A reference wavelength of 630 nm can be used to subtract background absorbance.[6] |

| Final DMSO Concentration (in treated wells) | < 0.5% | When testing compounds dissolved in DMSO, the final concentration in the well should be kept low to avoid solvent-induced cytotoxicity.[2][8] |

Experimental Protocols

Reagent Preparation

-

MTT Solution (5 mg/mL): Dissolve MTT powder in sterile phosphate-buffered saline (PBS) to a final concentration of 5 mg/mL.[4] Vortex to ensure complete dissolution. Filter-sterilize the solution using a 0.22 µm filter and store it at -20°C, protected from light.[4]

-

DMSO (Dimethyl Sulfoxide): Use high-purity, anhydrous DMSO.[4]

-

Cell Culture Medium: Use the appropriate complete medium for the cell line being tested.

-

Phosphate-Buffered Saline (PBS): Prepare sterile PBS (pH 7.4).

MTT Assay Workflow Diagram

References

- 1. blog.quartzy.com [blog.quartzy.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchhub.com [researchhub.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. MTT assay [protocols.io]

- 8. benchchem.com [benchchem.com]

- 9. atcc.org [atcc.org]

- 10. researchgate.net [researchgate.net]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. researchgate.net [researchgate.net]

XTT Assay for High-Throughput Screening: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a robust and sensitive colorimetric method for quantifying cell viability, proliferation, and cytotoxicity.[1][2][3] Its streamlined protocol, which eliminates the need for a solubilization step, makes it particularly well-suited for high-throughput screening (HTS) in drug discovery and toxicology studies.[1] This application note provides a detailed protocol for utilizing the XTT assay in a high-throughput format, complete with data presentation tables, experimental methodologies, and troubleshooting guidance.

The principle of the XTT assay is based on the ability of metabolically active cells to reduce the water-soluble tetrazolium salt XTT to a soluble orange-colored formazan product.[1] This reduction is primarily carried out by mitochondrial dehydrogenase enzymes.[1] The amount of this compound produced is directly proportional to the number of viable cells, and it can be quantified by measuring the absorbance of the solution.[1]

Principle of the XTT Assay

The core of the XTT assay lies in the enzymatic reduction of the yellow tetrazolium salt, XTT, into a water-soluble orange this compound dye. This reaction is catalyzed by mitochondrial dehydrogenases in metabolically active cells. The intensity of the orange color is directly proportional to the number of living cells. An intermediate electron acceptor, such as phenazine methosulfate (PMS), is often used to enhance the efficiency of XTT reduction.[4][5]

Figure 1: Principle of the XTT Assay.

Materials and Reagents

| Reagent/Material | Specifications |

| XTT Reagent | Typically supplied as a powder or a concentrated solution (e.g., 1 mg/mL). |

| Electron Coupling Reagent (e.g., PMS) | Often provided as a concentrated stock solution. |

| Cell Culture Medium | Phenol red-free medium is recommended to avoid spectral interference. |

| 96-well or 384-well clear flat-bottom microplates | Tissue culture-treated. |

| Test Compounds | Dissolved in a suitable solvent (e.g., DMSO). |

| Plate reader | Capable of measuring absorbance at 450-500 nm. |

| CO2 Incubator | Maintained at 37°C and 5% CO2. |

Experimental Protocols

I. Reagent Preparation

-

XTT Stock Solution: If starting from a powder, dissolve XTT in pre-warmed (37°C) cell culture medium or PBS to a final concentration of 1 mg/mL.[6]

-